molecular formula C11H15NO B3254299 (S)-2,2-Dimethylchroman-4-amine CAS No. 235423-04-8

(S)-2,2-Dimethylchroman-4-amine

Cat. No.: B3254299
CAS No.: 235423-04-8
M. Wt: 177.24 g/mol
InChI Key: YSTIIIRGSQEQNH-VIFPVBQESA-N
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Description

(S)-2,2-Dimethylchroman-4-amine is a chiral amine compound with a chroman structure. The chroman ring system is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of the amine group at the 4-position and the two methyl groups at the 2-position make this compound unique. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2-Dimethylchroman-4-amine typically involves the following steps:

    Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate precursors, such as phenols and aldehydes, under acidic or basic conditions.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination of the corresponding ketone or aldehyde intermediate.

    Chiral Resolution: The chiral center at the 4-position can be resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods: Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and reaction conditions are carefully selected to ensure high enantioselectivity and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Imines, oximes.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

(S)-2,2-Dimethylchroman-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The chroman ring system may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2,2-Dimethylchroman-4-ol: Similar structure but with a hydroxyl group instead of an amine.

    2,2-Dimethylchroman-4-one: Contains a ketone group at the 4-position.

    2,2-Dimethylchroman-4-carboxylic acid: Features a carboxylic acid group at the 4-position.

Uniqueness: (S)-2,2-Dimethylchroman-4-amine is unique due to its chiral amine group, which imparts specific stereochemical properties and biological activities

Properties

IUPAC Name

(4S)-2,2-dimethyl-3,4-dihydrochromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTIIIRGSQEQNH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](C2=CC=CC=C2O1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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